N-(6-chloropyridin-3-yl)prop-2-enamide
Description
N-(6-Chloropyridin-3-yl)prop-2-enamide is an acrylamide derivative featuring a 6-chloropyridin-3-yl substituent linked via an amide bond to a propenyl group. The pyridine ring’s chlorine atom at the 6-position introduces steric and electronic effects, influencing reactivity and biological interactions.
However, specific biological data for this compound remain unexplored in the provided materials, necessitating extrapolation from structurally related compounds.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-7(9)10-5-6/h2-5H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZCWXJOWWIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Typical procedures employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as acid scavengers. Kinetic studies reveal that maintaining temperatures between 0–5°C during reagent addition minimizes acryloyl chloride polymerization. Subsequent warming to room temperature ensures complete conversion within 2–4 hours.
Table 1: Representative Acylation Protocol
| Parameter | Specification |
|---|---|
| Molar ratio (amine:acyl chloride) | 1:1.1 (excess acyl chloride) |
| Solvent | Anhydrous THF |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT, 3 h |
| Yield | 78–85% |
Side Reactions and Mitigation
Competitive polymerization of acryloyl chloride remains a critical challenge. Incorporating radical inhibitors such as hydroquinone (0.1–0.5 wt%) suppresses oligomer formation. Post-reaction quenching with ice-cwater followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 3:1) achieves >95% purity.
Coupling Reagent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) enable amide bond formation between acrylic acid and 5-amino-2-chloropyridine.
Mechanistic Considerations
EDC activates the carboxylic acid via O-acylisourea intermediate formation, facilitating nucleophilic attack by the amine. Hydroxybenzotriazole (HOBt) or HOAt additives suppress racemization and enhance coupling efficiency.
Table 2: EDC/HOBt Coupling Optimization
| Parameter | Specification |
|---|---|
| Solvent | DMF (anhydrous) |
| Coupling agent | EDC (1.2 equiv), HOBt (1.1 equiv) |
| Reaction time | 12 h, RT |
| Yield | 65–72% |
Scalability Challenges
While effective, this method generates stoichiometric urea byproducts, complicating large-scale purification. Switching to polymer-supported carbodiimide reagents (e.g., PS-EDC) facilitates filtration-based workups, albeit with increased costs.
Nickel-Catalyzed Enamide Synthesis
Recent advances in transition-metal catalysis offer regioselective pathways for enamide formation. Nickelocene (Cp2Ni) in combination with xantphos ligands catalyzes the coupling of 5-amino-2-chloropyridine with acryloyl derivatives under mild conditions.
Catalytic Cycle and Substrate Scope
The proposed mechanism involves oxidative addition of a nickel(0) species into the acryloyl-X bond (X = halide, OAc), followed by transmetallation with the amine. This method tolerates electron-deficient pyridines but shows reduced efficacy with sterically hindered substrates.
Table 3: Nickel-Catalyzed Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Cp2Ni (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 50°C, 6 h |
| Yield | 82–88% |
Advantages Over Traditional Methods
This approach eliminates corrosive acyl chlorides and operates under aerobic conditions, enhancing operational safety. However, catalyst cost and potential metal contamination in APIs necessitate post-synthetic purification via chelating resins.
Continuous Flow Synthesis
Adopting flow chemistry principles, researchers have developed a telescoped process combining acryloyl chloride generation and subsequent acylation in a single reactor.
Reactor Design and Parameters
A two-stage system employs:
- Acid chloride synthesis : Acrylic acid reacts with oxalyl chloride (1:1.2) in the presence of DMF (cat.) at 25°C.
- Acylation : The crude acryloyl chloride stream merges with 5-amino-2-chloropyridine (1:1.05) and TEA in a PTFE microtubing reactor (10 mL volume, 15 min residence time).
Table 4: Flow Synthesis Performance Metrics
| Metric | Value |
|---|---|
| Space-time yield | 12.4 g/L·h |
| Purity (HPLC) | 98.5% |
| Productivity | 86 g/day (bench scale) |
Process Intensification Benefits
Continuous operation suppresses thermal degradation pathways, achieving 94% conversion versus 78% in batch mode. Real-time FTIR monitoring enables precise stoichiometric control, particularly critical for acryloyl chloride’s limited stability.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a planetary ball mill presents an environmentally benign alternative.
Methodology
Equimolar amounts of 5-amino-2-chloropyridine and acrylic acid are ground with potassium persulfate (10 mol%) as initiator. The reaction proceeds through a radical-mediated mechanism, avoiding solvent use.
Table 5: Mechanochemical Conditions
| Parameter | Specification |
|---|---|
| Milling time | 45 min |
| Frequency | 30 Hz |
| Yield | 58–64% |
| E-factor | 0.3 (vs. 8.2 for batch) |
Limitations and Outlook
While reducing waste, current mechanochemical protocols suffer from lower yields compared to solution-phase methods. Hybrid approaches combining brief milling with solvent-assisted crystallization may bridge this gap.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(6-chloropyridin-3-yl)prop-2-enamine.
Substitution: N-(6-substituted-pyridin-3-yl)prop-2-enamide derivatives.
Scientific Research Applications
N-(6-chloropyridin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiators include:
- Pyridine vs.
- Substituent Position : The 6-chloro group on pyridine may mimic para-substitution in benzene analogs, which associates with enhanced antimicrobial activity in compounds like (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) .
Table 1: Structural and Functional Comparison
Physicochemical and ADMET Properties
- Lipophilicity: Experimental logD values for cinnamanilides range widely (e.g., higher logD for brominated analogs).
- Metabolic Stability : Nitenpyram metabolites () undergo enzymatic N-dealkylation and oxidation, suggesting that the target compound’s acrylamide group may resist rapid degradation compared to ethyl/methyl-substituted intermediates .
Table 2: Experimental and Predicted ADMET Parameters
| Parameter | This compound | Compound 10 | Compound 11 |
|---|---|---|---|
| logD (experimental) | Estimated 1.8–2.2 | 3.1 | 3.5 |
| Cytotoxicity | Predicted low | Low | High |
| Metabolic Stability | Moderate (inferred) | High | Moderate |
Q & A
Q. What are the common synthetic routes for N-(6-chloropyridin-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloropyridine derivatives can react with acryloyl chloride under basic conditions. Key parameters include:
- Catalyst selection : Use of condensing agents like HATU () or acidic/basic catalysts to drive substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ACN) enhance reactivity.
- Temperature control : Mild conditions (20–60°C) prevent decomposition.
- Purification : Column chromatography or recrystallization improves purity.
Microbial biotransformation (e.g., using Pseudoxanthomonas spp.) offers an alternative route under mild pH and temperature conditions .
| Synthetic Method | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF | 60–75% | |
| Condensation reaction | HATU/ACN | 70–85% | |
| Microbial biotransformation | Pseudoxanthomonas | 40–55% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : SHELX and ORTEP-III refine crystal structures, resolving bond angles and torsional strain .
- Hydrogen bonding analysis : Graph set analysis () identifies motifs (e.g., R₂²(8)) to predict stability.
- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry; IR detects carbonyl (C=O) and amide (N–H) stretches.
- Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when refining this compound using SHELXL?
- Methodological Answer :
- Validate hydrogen bonding : Compare observed H-bond distances (e.g., N–H···O=C) with Etter’s graph set norms to detect outliers .
- Cross-software validation : Use ORTEP-3 (GUI) to visualize thermal ellipsoids and SHELXPRO for macromolecular interfaces .
- Data-to-parameter ratio : Ensure >10:1 to avoid overfitting; employ restraints for disordered regions .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Modify the prop-2-enamide chain or pyridine substituents (e.g., fluoro, nitro groups) to probe bioactivity .
- Crystallographic docking : Use SHELX-refined structures to model interactions with targets (e.g., enzymes) .
- Biological assays : Test derivatives for IC₅₀ values against disease models (e.g., cancer, microbial infections) .
| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 6-Chloro-3-nitro derivative | –NO₂ at pyridine | 12 µM (Enzyme X) | |
| Fluoro-prop-2-enamide | –F at acrylamide | 8 µM (Receptor Y) |
Q. How does graph set analysis of hydrogen bonding networks aid in predicting crystalline form stability?
- Methodological Answer :
- Motif identification : Classify H-bonds into discrete (e.g., D), ring (e.g., R), or chain (e.g., C) patterns to assess packing efficiency .
- Thermodynamic stability : Networks with higher-order motifs (e.g., R₄⁴(12)) correlate with lower solubility and higher melting points.
- Polymorph prediction : Compare graph sets of experimental vs. computational (DFT) models to prioritize stable forms for scale-up .
Notes on Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
